Nickel chlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

67952-43-6 |

|---|---|

Molecular Formula |

Cl2NiO6 |

Molecular Weight |

225.59 g/mol |

IUPAC Name |

nickel(2+);dichlorate |

InChI |

InChI=1S/2ClHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

RZLUIDROFNIMHF-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ni+2] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ni+2] |

Other CAS No. |

67952-43-6 |

Synonyms |

HAN(II) hexaaquanickel(II) chlorate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nickel(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel(II) chlorate, a strong oxidizing agent with potential applications in various chemical processes. The document details established synthesis protocols, key chemical properties, and critical safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

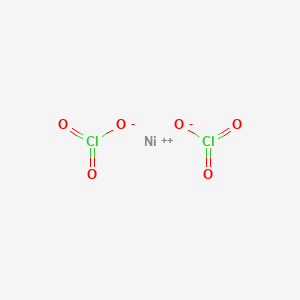

Nickel(II) chlorate, with the chemical formula Ni(ClO₃)₂, is an inorganic compound that typically exists as a greenish-yellow crystalline solid.[1] Its primary characteristic is its nature as a potent oxidizing agent. This guide explores the common laboratory-scale synthesis methodologies for producing nickel(II) chlorate, focusing on metathesis (double displacement) reactions and reactions involving chloric acid.

Physicochemical Properties

A summary of the key physicochemical properties of nickel(II) chlorate is provided in Table 1.

Table 1: Physicochemical Properties of Nickel(II) Chlorate

| Property | Value | Reference |

| Chemical Formula | Ni(ClO₃)₂ | [1] |

| Molar Mass | 225.59 g/mol | [1] |

| Appearance | Greenish-yellow crystalline solid | [1] |

| Oxidizing Properties | Strong oxidizing agent | [1] |

Synthesis Methodologies

The synthesis of nickel(II) chlorate can be approached through several routes. The most common methods employed in a laboratory setting are detailed below.

Double Displacement (Metathesis) Reactions

Metathesis reactions represent a straightforward approach to the synthesis of nickel(II) chlorate, leveraging the formation of an insoluble byproduct to drive the reaction to completion.

This method involves the reaction of aqueous solutions of nickel(II) sulfate and barium chlorate. The insoluble barium sulfate precipitates, leaving the desired nickel(II) chlorate in the solution.

Reaction: NiSO₄(aq) + Ba(ClO₃)₂(aq) → Ni(ClO₃)₂(aq) + BaSO₄(s)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of nickel(II) sulfate (NiSO₄·6H₂O).

-

Prepare a stoichiometric equivalent aqueous solution of barium chlorate (Ba(ClO₃)₂).

-

-

Reaction:

-

Slowly add the barium chlorate solution to the nickel(II) sulfate solution with constant stirring.

-

A white precipitate of barium sulfate will form immediately.

-

-

Separation and Purification:

-

Allow the precipitate to settle completely.

-

Separate the supernatant containing dissolved nickel(II) chlorate by filtration.

-

Wash the precipitate with a small amount of cold deionized water to recover any remaining product.

-

The filtrate, a solution of nickel(II) chlorate, can be concentrated by gentle heating to induce crystallization.

-

Collect the nickel(II) chlorate crystals by filtration and dry them in a desiccator.

-

An alternative metathesis reaction involves the use of nickel(II) chloride and sodium chlorate. This method relies on the lower solubility of sodium chloride in certain solvent systems to facilitate separation.

Reaction: NiCl₂(aq) + 2NaClO₃(aq) → Ni(ClO₃)₂(aq) + 2NaCl(s)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare concentrated aqueous solutions of nickel(II) chloride (NiCl₂·6H₂O) and sodium chlorate (NaClO₃).

-

-

Reaction:

-

Mix the two solutions with vigorous stirring.

-

-

Separation and Purification:

-

The separation of nickel(II) chlorate from sodium chloride can be challenging due to the high solubility of all components in water. Fractional crystallization is a potential purification method.

-

Cool the solution to induce the crystallization of the less soluble component. The relative solubilities will dictate the success of this separation.

-

Alternatively, solvent manipulation, such as the addition of a less polar solvent in which sodium chloride is insoluble, may be employed to precipitate the sodium chloride.

-

Reaction of Nickel(II) Carbonate with Chloric Acid

This method provides a direct route to nickel(II) chlorate by neutralizing chloric acid with a nickel(II) salt of a weak acid, such as nickel(II) carbonate. This reaction produces carbon dioxide gas and water as byproducts.

Reaction: NiCO₃(s) + 2HClO₃(aq) → Ni(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Preparation of Chloric Acid:

-

Chloric acid is unstable and is typically prepared in situ, for example, by reacting barium chlorate with a stoichiometric amount of sulfuric acid, followed by filtration to remove the barium sulfate precipitate.

-

-

Reaction:

-

Slowly and carefully add solid nickel(II) carbonate to the freshly prepared chloric acid solution with constant stirring. Effervescence due to the release of carbon dioxide will be observed.

-

Continue adding nickel(II) carbonate until the effervescence ceases, indicating the complete neutralization of the acid.

-

-

Purification:

-

Filter the resulting solution to remove any unreacted nickel(II) carbonate.

-

The clear green filtrate is a solution of nickel(II) chlorate.

-

Isolate the solid nickel(II) chlorate by careful evaporation of the water.

-

Thermal Decomposition

Upon heating, nickel(II) chlorate undergoes decomposition to yield nickel(II) chloride and oxygen gas.[2]

Reaction: Ni(ClO₃)₂(s) → NiCl₂(s) + 3O₂(g)[2]

Understanding the thermal stability of nickel(II) chlorate is crucial for its safe handling and storage.

Safety Precautions

Nickel compounds are classified as hazardous, and metal chlorates are strong oxidizing agents that require careful handling.

-

Toxicity: Nickel compounds are suspected carcinogens and can cause skin and respiratory sensitization.[3]

-

Oxidizing Hazard: As a chlorate, nickel(II) chlorate is a strong oxidizer. It can form explosive mixtures with combustible materials, reducing agents, and powdered metals.[4][5] Contact with strong acids can lead to the formation of explosive chlorine dioxide gas.[4]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place away from combustible materials and incompatible substances.[5]

-

-

Disposal: Dispose of nickel(II) chlorate and its waste in accordance with local, state, and federal regulations for hazardous materials.

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and decomposition processes described.

Caption: Workflow for the synthesis of nickel(II) chlorate via double displacement.

Caption: Workflow for the synthesis of nickel(II) chlorate using nickel(II) carbonate.

Caption: Thermal decomposition pathway of nickel(II) chlorate.

References

nickel chlorate crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Nickel(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of nickel(II) chlorate, with a focus on its hexahydrate form, hexaaquanickel(II) chlorate (--INVALID-LINK--₂). The information is intended for use in research, chemical synthesis, and materials science applications.

Core Properties and Structural Data

Nickel(II) chlorate is an inorganic compound that is a strong oxidizing agent.[1] It is most commonly encountered as its green hexahydrate crystalline solid.[2] The central nickel atom is in the +2 oxidation state, and in the hexahydrate, it exists as a hexaaquanickel(II) complex cation, [Ni(H₂O)₆]²⁺, with two chlorate (ClO₃⁻) anions.[2][3]

Quantitative Physicochemical and Crystallographic Data

The key properties of hexaaquanickel(II) chlorate are summarized in the table below. The crystallographic data is derived from single-crystal X-ray diffraction analysis.[3]

| Property | Value | Citation(s) |

| Chemical Formula | --INVALID-LINK--₂ | [3] |

| Molar Mass | 333.69 g/mol | [3] |

| Appearance | Green crystalline solid | [2] |

| Crystal System | Cubic | [2][3] |

| Space Group | Pa-3 | [2][3] |

| Unit Cell Parameter (a) | 10.3159 (5) Å | [3] |

| Unit Cell Volume (V) | 1097.80 (5) ų | [3] |

| Formula Units (Z) | 4 | [3] |

| Calculated Density (Dx) | 2.02 g/cm³ | [3] |

| Solubility in Water | Soluble | [1] |

| Decomposition | Decomposes upon heating | |

| Oxidizing Properties | Strong oxidizing agent | [1] |

Detailed Crystal Structure

The crystal structure of hexaaquanickel(II) chlorate consists of discrete [Ni(H₂O)₆]²⁺ cations and ClO₃⁻ anions. The nickel ion is located at a center of inversion and is coordinated by six oxygen atoms from water molecules in a nearly perfect octahedral geometry.[3] The chlorate ions are not directly bonded to the nickel center but are situated in the crystal lattice, balancing the charge of the complex cation. The overall structure is stabilized by a network of hydrogen bonds between the coordinated water molecules and the oxygen atoms of the chlorate anions.[3]

Key Structural Parameters:

-

Ni-O Bond Distance: The distance between the central nickel ion and the oxygen of each of the six coordinated water molecules is 2.054 (1) Å.[3]

-

Chlorate Ion Geometry: The chlorate anion exhibits a trigonal pyramidal shape. The Cl-O bond length is 1.487 (1) Å, and the O-Cl-O bond angle is 106.45 (6)°.[3]

Experimental Protocols

Synthesis of Nickel(II) Chlorate Hexahydrate Crystals

This protocol describes a common laboratory method for the synthesis of nickel(II) chlorate hexahydrate via a double decomposition (metathesis) reaction.

Principle: A soluble nickel salt (e.g., nickel(II) sulfate) is reacted with a soluble chlorate salt (e.g., barium chlorate). The reaction is driven by the precipitation of an insoluble byproduct (barium sulfate), leaving the desired nickel(II) chlorate in the aqueous solution.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)

-

Deionized water

-

Beakers

-

Stirring rod and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Crystallizing dish

-

Heating plate (optional, for gentle heating)

Procedure:

-

Prepare Reactant Solutions:

-

Calculate the stoichiometric amounts of nickel(II) sulfate hexahydrate and barium chlorate monohydrate required.

-

In separate beakers, prepare saturated aqueous solutions of each reactant by dissolving the salts in a minimal amount of deionized water at room temperature. Gentle warming can be used to aid dissolution.

-

-

Reaction:

-

Slowly add the barium chlorate solution to the nickel(II) sulfate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

-

Removal of Precipitate:

-

Separate the barium sulfate precipitate from the solution by vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water to recover any remaining product solution.

-

The clear, green filtrate is the aqueous solution of nickel(II) chlorate.

-

-

Crystallization:

-

Transfer the filtrate to a clean crystallizing dish.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Covering the dish with a perforated film can slow the evaporation rate and promote the growth of larger, higher-quality crystals.

-

Green, cubic crystals of hexaaquanickel(II) chlorate will form as the solution becomes supersaturated.

-

-

Isolation and Drying of Crystals:

-

Once a suitable crop of crystals has formed, isolate them from the mother liquor by decantation or filtration.

-

Gently wash the crystals with a minimal amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the crystals on a filter paper at room temperature. Do not heat, as the compound will decompose.

-

Characterization of Nickel(II) Chlorate Hexahydrate

The identity and purity of the synthesized crystals should be confirmed using appropriate analytical techniques.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure, including the unit cell parameters, space group, and atomic positions.[3]

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental diffraction pattern to a reference pattern calculated from the known crystal structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the chlorate anion (Cl-O stretching) and the coordinated water molecules (O-H stretching and H-O-H bending).[2]

-

Thermogravimetric Analysis (TGA): To determine the decomposition temperature and confirm the number of water molecules of hydration by measuring the mass loss upon heating.

Visualization of Experimental Workflow

The logical flow from synthesis to characterization of nickel(II) chlorate hexahydrate is depicted in the following diagram.

Workflow for Synthesis and Characterization of --INVALID-LINK--₂

References

An In-depth Technical Guide to the Solubility of Nickel Chlorate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) chlorate in a range of common solvents. Due to the limited availability of extensive quantitative data for nickel(II) chlorate, this guide also includes solubility information for the analogous compound, nickel(II) perchlorate, to provide qualitative insights. The information is presented in clearly structured tables, followed by a detailed experimental protocol for solubility determination and conceptual diagrams to illustrate key principles.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that quantifies the maximum amount of that substance that can dissolve in a given amount of solvent at a specified temperature. For ionic compounds like nickel(II) chlorate, solubility is influenced by factors such as the nature of the solvent, temperature, and the presence of other solutes.

Solubility of Nickel(II) Chlorate

Table 1: Solubility of Nickel(II) Chlorate in Ethanol at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g of Solvent) |

| 0 | 111 |

| 10 | 120 |

| 20 | 133 |

| 30 | 155 |

| 40 | 181 |

| 50 | 221 |

| 56 | 308 |

Note: The solvent for the data in this table is reported as "alcohol" in the source material and is presumed to be ethanol.

Solubility of Nickel(II) Perchlorate (for Qualitative Comparison)

Nickel(II) perchlorate shares structural and chemical similarities with nickel(II) chlorate. Its solubility data can, therefore, offer a qualitative understanding of how nickel chlorate might behave in similar solvents. Nickel(II) perchlorate hexahydrate is highly soluble in water and is also soluble in polar organic solvents like alcohol and acetone.[2]

Table 2: Solubility of Nickel(II) Perchlorate Hexahydrate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL of Water) |

| 0 | 22.25 |

| 20 | 25.06 |

| 45 | 27.37 |

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of nickel(II) chlorate in various solvents. This protocol is a composite of established methods for determining the solubility of inorganic salts.

Materials and Equipment

-

Materials:

-

Nickel(II) chlorate (Ni(ClO₃)₂) of high purity

-

Selected solvents (e.g., deionized water, absolute ethanol, methanol, acetone) of analytical grade

-

Standardized titrant (if using titration for concentration analysis)

-

Indicator solution (if applicable)

-

-

Equipment:

-

Constant temperature water bath or incubator with precise temperature control (±0.1°C)

-

Jacketed glass equilibrium vessel with a magnetic stirrer

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Volumetric flasks, pipettes, and burettes

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Drying oven

-

Spectrophotometer (for spectroscopic analysis) or other suitable analytical instrument

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of nickel(II) chlorate to a known volume of the chosen solvent in the jacketed glass equilibrium vessel. The excess solid ensures that the solution becomes saturated.

-

Place the vessel in the constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solution remains constant. A typical equilibration time is 24-48 hours.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or further dissolution. The syringe should be fitted with a filter to prevent any solid particles from being drawn.

-

Immediately transfer the collected sample to a pre-weighed volumetric flask and record the exact mass of the solution.

-

-

Determination of Solute Concentration: Several methods can be used to determine the concentration of nickel(II) chlorate in the collected sample:

-

Gravimetric Method:

-

Evaporate the solvent from the weighed sample in the volumetric flask by heating it in a drying oven at a temperature below the decomposition temperature of nickel(II) chlorate.

-

Once the solvent is completely evaporated, cool the flask in a desiccator and weigh it.

-

The mass of the solid residue corresponds to the mass of nickel(II) chlorate in the withdrawn sample.

-

-

Spectroscopic Method:

-

Prepare a series of standard solutions of nickel(II) chlorate of known concentrations.

-

Measure the absorbance of the standard solutions and the collected sample at a specific wavelength using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample from the calibration curve.

-

-

Titrimetric Method:

-

Develop a suitable titration method for the determination of Ni²⁺ ions or ClO₃⁻ ions. For example, Ni²⁺ can be determined by complexometric titration with EDTA.

-

Titrate the collected sample with a standardized titrant.

-

Calculate the concentration of nickel(II) chlorate from the titration results.

-

-

-

Calculation of Solubility: The solubility is typically expressed as grams of solute per 100 grams of solvent. The following formula can be used for the gravimetric method:

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) × 100

Where:

-

mass of solute = mass of the residue after evaporation

-

mass of solvent = mass of the solution - mass of the solute

-

-

Data Reporting: Repeat the experiment at various temperatures to determine the temperature dependence of the solubility. The results should be tabulated, and a solubility curve (solubility vs. temperature) can be plotted.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental workflow and the principles of solubility.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of an ionic salt.

References

An In-depth Technical Guide to the Safe Handling of Nickel Chlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for nickel chlorate (Ni(ClO₃)₂) is readily available in public domains. This guide has been compiled by extrapolating data from the safety data sheets of related compounds, primarily nickel chloride (NiCl₂), and the known hazardous properties of inorganic chlorates. This compound is a strong oxidizing agent and a toxic nickel compound; therefore, it must be handled with extreme caution. The information herein should be used as a guideline and supplemented with a thorough risk assessment before any handling.

Introduction

This compound is a greenish-yellow crystalline solid with the chemical formula Ni(ClO₃)₂.[1] It is a powerful oxidizing agent due to the presence of the chlorate ion and carries the toxicological risks associated with soluble nickel compounds.[1] This combination of hazards necessitates stringent safety protocols for its handling, storage, and disposal to protect laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known and extrapolated safety data for this compound, detailed handling procedures, and emergency protocols.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the properties of nickel chloride and inorganic chlorates, it can be anticipated to fall under the following hazard categories:

-

Oxidizing Solids: Category 1 or 2.

-

Acute Toxicity (Oral, Inhalation, Dermal): Likely Category 3 or 4.

-

Skin Corrosion/Irritation: Category 2.

-

Serious Eye Damage/Eye Irritation: Category 1 or 2.

-

Respiratory or Skin Sensitization: Category 1.

-

Germ Cell Mutagenicity: Category 2.

-

Carcinogenicity: Category 1A or 1B (inhalation).

-

Reproductive Toxicity: Category 1B.

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (lungs).

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1.

Quantitative Data Summary

The following tables summarize the available and extrapolated quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Chemical Formula | Ni(ClO₃)₂ | [1] |

| Appearance | Greenish-yellow crystalline solid | [1] |

| Molar Mass | 225.59 g/mol | Calculated |

| Melting Point | Not available | Decomposes upon heating. |

| Boiling Point | Not applicable | Decomposes. |

| Solubility | Soluble in water. | Assumed based on other nickel salts. |

Table 2: Toxicological Data (Extrapolated from Nickel Chloride)

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 105 - 186 mg/kg | Rat | Oral | [2][3] |

| LC50 (Inhalation) | No specific data available for this compound. Assumed to be highly toxic. | - | Inhalation | - |

| Carcinogenicity | Known or suspected human carcinogen by inhalation. | Human | Inhalation | [2][4] |

| Skin Sensitization | May cause an allergic skin reaction ("nickel itch"). | Human | Dermal | [5] |

| Respiratory Sensitization | May cause allergy or asthma-like symptoms if inhaled. | Human | Inhalation | [5][6] |

Table 3: Occupational Exposure Limits (Based on Nickel, Soluble Compounds)

| Organization | Limit | Notes |

| OSHA (PEL) | 1 mg/m³ (as Ni) | 8-hour TWA |

| ACGIH (TLV) | 0.1 mg/m³ (inhalable fraction, as Ni) | 8-hour TWA |

| NIOSH (REL) | 0.015 mg/m³ (as Ni) | 10-hour TWA |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, the following detailed protocols must be strictly adhered to.

Personal Protective Equipment (PPE)

A mandatory PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield.[6]

-

Skin Protection: A flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and full-body coverage.

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required for handling the solid. For situations with potential for aerosol generation, a supplied-air respirator should be used.[6]

Engineering Controls

-

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

The work area should be equipped with an emergency eyewash station and a safety shower.[5]

-

Use spark-proof tools and equipment.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. The work area should be clear of all combustible materials, including paper, wood, and organic solvents.

-

Weighing and Transfer: Use non-sparking spatulas and tools for transferring the solid. Minimize the creation of dust.

-

Solution Preparation: When dissolving in a solvent, add the this compound slowly to the solvent. Be aware that reactions with certain solvents can be vigorous.

-

Heating: Avoid heating this compound as it can decompose violently, releasing oxygen and potentially chlorine gas.[1][7]

-

Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.

Storage

-

Store this compound in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

-

It must be segregated from combustible materials, organic compounds, reducing agents, and strong acids.[8]

-

Use tightly sealed, non-metallic containers for storage.

Emergency Procedures

Spills

-

Evacuate the area immediately.

-

Do not attempt to clean up a spill without the appropriate PPE.

-

For small spills of solid material, carefully sweep up the material without creating dust and place it in a designated, labeled waste container.

-

For larger spills, contact the institution's environmental health and safety department.

-

Do not use combustible materials like paper towels for cleanup.

Fire

-

This compound is not combustible but will accelerate the burning of other materials.

-

In case of a fire involving this compound, use a water spray to cool surrounding containers and control the fire. Do not use dry chemical extinguishers that may be incompatible.

-

Firefighters must wear self-contained breathing apparatus.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway of Nickel Toxicity (Simplified)

References

The Thermal Decomposition Behavior of Nickel Chlorate: A Technical Guide

Introduction

Nickel chlorate, Ni(ClO₃)₂, is an inorganic compound with strong oxidizing properties. Like other metal chlorates, it is expected to be thermally unstable, decomposing exothermically upon heating. Understanding the thermal decomposition behavior of such materials is critical for safety, handling, storage, and potential applications in various fields, including as an oxidizing agent. This technical guide outlines the theoretical decomposition pathway, expected thermal analysis results, and standardized experimental protocols for investigating the thermal decomposition of this compound.

Theoretical Decomposition Pathway

Metal chlorates typically decompose to form the corresponding metal chloride and oxygen gas.[1][2] For this compound, the anticipated decomposition reaction is:

Ni(ClO₃)₂(s) → NiCl₂(s) + 3O₂(g)

This reaction is expected to be exothermic. Some metal chlorates exhibit a two-step decomposition, first forming a perchlorate and then decomposing to the chloride. For instance, potassium chlorate can first disproportionate into potassium perchlorate and potassium chloride.[3] However, the direct decomposition to the chloride and oxygen is the more commonly cited pathway for metal chlorates in general.

A logical diagram illustrating the expected decomposition pathway is provided below.

Expected Thermal Analysis Data

Due to the lack of specific experimental data for this compound, the following table summarizes the kind of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The values are illustrative and based on the behavior of other metal chlorates like sodium chlorate and potassium chlorate.[4][5]

| Parameter | Expected Value/Range | Analytical Technique | Notes |

| Decomposition Onset Temperature | 250 - 400 °C | TGA / DSC | This is the temperature at which significant mass loss begins. Sodium chlorate decomposes above 300 °C.[4] |

| Peak Decomposition Temperature | 300 - 500 °C | TGA (DTG) / DSC | The temperature at which the rate of decomposition is at its maximum. |

| Total Mass Loss | ~41.5% | TGA | This corresponds to the theoretical mass loss from the evolution of 3 moles of O₂ from 1 mole of Ni(ClO₃)₂. |

| Enthalpy of Decomposition (ΔH) | Exothermic | DSC | The decomposition is expected to release a significant amount of energy. |

| Residue | ~58.5% Nickel Chloride | TGA | The solid product remaining after decomposition. |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of TGA and DSC is recommended. The following are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[6]

-

Alumina or platinum crucibles

-

Microbalance

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.[6]

-

Instrument Setup: The crucible is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[7]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[5]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of mass loss steps, and the final residue percentage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, determining whether the process is exothermic or endothermic and quantifying the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or gold-plated sample pans (hermetically sealed)

-

Crimping press for sealing pans

-

Inert gas supply

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound (typically 1-5 mg) is weighed into a DSC pan. The pan is hermetically sealed to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas.

-

Thermal Program: The sample is subjected to the same heating program as in the TGA experiment (e.g., heating from ambient to 600 °C at 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔH).

The general workflow for the thermal analysis of this compound is depicted in the following diagram.

References

A Technical Guide to Nickel(II) Chlorate Hydrate: Formula, Stability, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel(II) chlorate hydrate, focusing on its chemical formula, stability, and relevant experimental protocols. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of inorganic chemistry with data from analogous compounds to offer a practical resource for professionals in research and development.

Chemical Identity and Properties

Nickel(II) chlorate is an inorganic compound with the chemical formula Ni(ClO₃)₂ . It is most commonly found in its hydrated form, nickel(II) chlorate hexahydrate , with the chemical formula Ni(ClO₃)₂·6H₂O .

Physical and Chemical Properties:

| Property | Value | Source/Analogy |

| Chemical Formula | Ni(ClO₃)₂·6H₂O | BenchChem[1] |

| Molar Mass | 333.68 g/mol | Calculated |

| Appearance | Greenish-yellow crystalline solid | Smolecule[2] |

| Oxidation State of Nickel | +2 | Smolecule[2] |

| Solubility in Water | Expected to be soluble | General property of nickel salts and metal chlorates |

| Oxidizing Properties | Strong oxidizing agent | Smolecule[2] |

Stability and Decomposition

The stability of nickel(II) chlorate hydrate is a critical consideration for its handling and storage. As a compound containing the chlorate anion, it is a strong oxidizer and should be treated with caution.

Thermal Decomposition:

-

Dehydration: Upon heating, the hexahydrate will lose its six molecules of water. This process may occur in multiple steps, with the formation of lower hydrates (e.g., tetrahydrate, dihydrate) as intermediates. The dehydration of hydrated nickel salts typically occurs in the range of 100-350°C.

-

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous nickel(II) chlorate will decompose at a higher temperature. The typical decomposition reaction for a metal chlorate yields the corresponding metal chloride and oxygen gas.[5]

Expected Decomposition Reaction:

Ni(ClO₃)₂(s) → NiCl₂(s) + 3O₂(g)[6]

It is important to note that for some hydrated metal salts, hydrolysis can occur during dehydration, leading to the formation of metal oxides or basic salts as byproducts.[3]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]

-

Isolate from incompatible materials, especially reducing agents, organic materials, combustible materials, and finely powdered metals.[8][9]

-

Keep containers tightly closed to prevent the absorption of moisture, as it is expected to be hygroscopic.

Experimental Protocols

The following experimental protocols are representative methods based on general principles of inorganic synthesis and analysis. They should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis of Nickel(II) Chlorate Hexahydrate

A common method for the synthesis of soluble metal salts is through a double displacement (metathesis) reaction that results in the formation of an insoluble byproduct, which can be removed by filtration.[10][11]

Reaction: NiSO₄(aq) + Ba(ClO₃)₂(aq) → Ni(ClO₃)₂(aq) + BaSO₄(s)↓

Materials and Equipment:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Barium chlorate (Ba(ClO₃)₂)

-

Deionized water

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of nickel(II) sulfate hexahydrate by dissolving a calculated amount of the salt in deionized water. Gentle heating may be applied to aid dissolution.

-

Prepare a stoichiometric equivalent aqueous solution of barium chlorate.

-

-

Reaction:

-

Slowly add the barium chlorate solution to the nickel sulfate solution while stirring continuously with a magnetic stirrer.

-

A white precipitate of barium sulfate will form immediately.

-

Continue stirring for a sufficient period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Removal of Precipitate:

-

Separate the barium sulfate precipitate from the solution by vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water to recover any entrained nickel chlorate solution.

-

Combine the filtrate and the washings. The resulting solution is aqueous nickel(II) chlorate.

-

-

Crystallization:

-

Transfer the nickel(II) chlorate solution to a crystallizing dish.

-

Concentrate the solution by gentle heating to the point of saturation.

-

Allow the solution to cool slowly to room temperature to form crystals of nickel(II) chlorate hexahydrate. Further cooling in an ice bath can increase the yield.

-

Alternatively, allow for slow evaporation at room temperature in a fume hood.

-

-

Isolation and Drying of Crystals:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of a cold, suitable organic solvent in which this compound is sparingly soluble (e.g., acetone) to remove any remaining impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Analytical Methods

Qualitative and Quantitative Analysis:

| Analytical Technique | Purpose | Principle |

| Ion Chromatography (IC) | Simultaneous quantification of Ni²⁺ and ClO₃⁻ ions. | Separation of ions based on their affinity for an ion-exchange resin, followed by detection (e.g., by conductivity).[12][13] |

| Titration | Quantification of chlorate (ClO₃⁻) concentration. | Redox titration where the chlorate ion is reduced, and the endpoint is determined by an indicator or potentiometrically.[14][15] |

| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Precise quantification of nickel (Ni²⁺) concentration. | Measurement of the absorption or emission of electromagnetic radiation by nickel atoms. |

Representative Titration Protocol for Chlorate Determination:

This protocol is based on a redox titration method for chlorate ions.

Materials and Equipment:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sulfuric acid (concentrated)

-

Potassium permanganate (KMnO₄) standard solution (e.g., 0.1 N)

-

Manganous sulfate solution (10%)

-

Burette, pipettes, and flasks

-

Heating plate

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound hydrate and dissolve it in a known volume of deionized water.

-

Reduction of Chlorate:

-

To a known volume of the sample solution, add a measured excess of an acidic ferrous sulfate solution.

-

Gently boil the solution for approximately 10 minutes to ensure the complete reduction of chlorate to chloride ions.

-

-

Back Titration:

-

Cool the solution to room temperature.

-

Add a manganous sulfate solution, which acts as a catalyst.

-

Titrate the excess ferrous ions with a standardized potassium permanganate solution until a persistent pink endpoint is observed.

-

-

Blank Titration: Perform a blank titration using the same volume of the acidic ferrous sulfate solution without the this compound sample.

-

Calculation: The concentration of chlorate in the original sample can be calculated from the difference in the volume of potassium permanganate solution used for the blank and the sample titrations.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of nickel(II) chlorate hydrate.

References

- 1. Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]

- 2. Buy this compound | 67952-43-6 [smolecule.com]

- 3. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Solved: 12/25 Ni(ClO3)2 NiCl2 + O2 Decomposition Single Replacement Double Replacement Synthesis S [Chemistry] [gauthmath.com]

- 7. ercoworldwide.com [ercoworldwide.com]

- 8. chemtradelogistics.com [chemtradelogistics.com]

- 9. nj.gov [nj.gov]

- 10. Sciencemadness Discussion Board - Hexammine this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. youtube.com [youtube.com]

- 12. Ion Chromatography [serc.carleton.edu]

- 13. Ion chromatography applications | Metrohm [metrohm.com]

- 14. chlorates.exrockets.com [chlorates.exrockets.com]

- 15. powellsolutions.com [powellsolutions.com]

An In-depth Technical Guide to Nickel(II) Chlorate

CAS Number: 67952-43-6[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel(II) chlorate, a compound of interest for its oxidative properties and as a source of nickel(II) ions in various chemical syntheses. This document collates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses essential safety and handling procedures.

Chemical and Physical Properties

Nickel(II) chlorate, with the chemical formula Ni(ClO₃)₂, is an inorganic salt that typically exists as a greenish-yellow crystalline solid.[1] It is known for its strong oxidizing properties. The anhydrous form has a molecular weight of 225.59 g/mol .[1] In its hydrated forms, most commonly as hexahydrate (Ni(ClO₃)₂·6H₂O), it is soluble in water.

Quantitative Data Summary

A summary of the available quantitative data for nickel(II) chlorate and related compounds is presented below. Data for nickel chloride and nickel perchlorate are included for comparative purposes where direct data for nickel chlorate is unavailable.

| Property | Value | Compound |

| Molecular Weight | 225.59 g/mol | Nickel(II) Chlorate (anhydrous) |

| Appearance | Greenish-yellow crystalline solid | Nickel(II) Chlorate |

| Solubility in Water | 52.66 g/100g solution at 8°C (as hexahydrate) | Nickel(II) Chlorate |

| 56.74 g/100g solution at 10°C (as hexahydrate) | Nickel(II) Chlorate | |

| 64.47 g/100g solution at 40°C (as tetrahydrate) | Nickel(II) Chlorate | |

| 67.60 g/100g solution at 48.5°C (as tetrahydrate) | Nickel(II) Chlorate | |

| 68.78 g/100g solution at 55°C (as tetrahydrate) | Nickel(II) Chlorate | |

| 69.05 g/100g solution at 65°C (as tetrahydrate) | Nickel(II) Chlorate | |

| 75.50 g/100g solution at 79.5°C (as tetrahydrate) | Nickel(II) Chlorate | |

| Crystal System | Cubic (hexahydrate) | Nickel(II) Chlorate |

| Space Group | Pa3 (hexahydrate) | Nickel(II) Chlorate |

| Ni-O Bond Distance | 2.054 (1) Å (hexahydrate) | Nickel(II) Chlorate |

| Cl-O Bond Length | 1.487 (1) Å (hexahydrate) | Nickel(II) Chlorate |

| O-Cl-O Bond Angle | 106.45 (6) ° (hexahydrate) | Nickel(II) Chlorate |

| Acute Oral Toxicity (LD50, rat) | 175-535 mg/kg bw (data for Nickel(II) Chloride) | Nickel(II) Chloride[2][3] |

Experimental Protocols

Synthesis of Nickel(II) Chlorate Hexahydrate via Metathesis

The most common laboratory synthesis of nickel(II) chlorate is through a metathesis or double displacement reaction.[4] This protocol details the synthesis from nickel(II) sulfate and barium chlorate.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Crystallizing dish

-

Heating plate (optional)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of nickel(II) sulfate hexahydrate.

-

Prepare a separate saturated aqueous solution of barium chlorate monohydrate.

-

-

Reaction:

-

Slowly add the barium chlorate solution to the nickel(II) sulfate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately. The reaction is: NiSO₄(aq) + Ba(ClO₃)₂(aq) → Ni(ClO₃)₂(aq) + BaSO₄(s)

-

-

Separation of Barium Sulfate:

-

Allow the reaction mixture to stir for 30-60 minutes to ensure complete precipitation.

-

Separate the barium sulfate precipitate from the solution by vacuum filtration. The filtrate contains the desired nickel(II) chlorate.

-

-

Crystallization of Nickel(II) Chlorate Hexahydrate:

-

Transfer the filtrate to a crystallizing dish.

-

Gently heat the solution to concentrate it, being careful not to boil it, as this can promote decomposition of the chlorate.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the resulting green crystals of nickel(II) chlorate hexahydrate by filtration.

-

-

Drying:

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent. Do not heat to dry, as this may cause decomposition.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Nickel(II) Chlorate Hexahydrate.

Logical Relationship of Hazards

Caption: Relationship between Nickel(II) Chlorate components and their hazards.

Safety and Handling

Nickel(II) chlorate presents a dual hazard profile stemming from the toxicity of the nickel(II) ion and the strong oxidizing nature of the chlorate anion.

Nickel(II) Ion Hazards:

-

Carcinogenicity: Nickel compounds are classified as human carcinogens upon inhalation.[3][5]

-

Toxicity: Nickel(II) salts are toxic if swallowed or inhaled.[2][3]

-

Sensitization: May cause allergic skin reactions and, upon inhalation, may lead to allergy or asthma-like symptoms.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Chlorate Anion Hazards:

-

Strong Oxidizer: Nickel(II) chlorate is a strong oxidizing agent. It can cause fire or explosion when in contact with combustible materials, especially if they are finely divided.[6][7][8]

-

Reactivity: Mixtures with organic materials, powdered metals, sulfur, or ammonium salts can be readily ignited by friction or heat and may be explosive.[6][8] Contact with strong acids can liberate explosive chlorine dioxide gas.[8]

Handling and Storage:

-

Always handle nickel(II) chlorate in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid creating dust.

-

Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, reducing agents, and strong acids.[9][11]

-

Do not store on wooden shelves.[1]

-

Keep containers tightly closed.

In Case of Spills:

-

Do not use combustible materials like paper towels to clean up spills.[9]

-

Carefully collect the spilled material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.

This guide is intended for informational purposes for qualified individuals. Always consult the specific Safety Data Sheet (SDS) for nickel(II) chlorate before use and adhere to all institutional and regulatory safety protocols.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 67952-43-6 | Benchchem [benchchem.com]

- 5. Nickel Chloride, Reagent, 50 g | Flinn Scientific [flinnsci.com]

- 6. unitednuclear.com [unitednuclear.com]

- 7. materion.com [materion.com]

- 8. BARIUM CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

Methodological & Application

The Untapped Potential of Nickel Salts in Heterocyclic Synthesis: Application Notes on Nickel Perchlorate-Catalyzed Cycloadditions

For Immediate Release

[City, State] – [Date] – While the applications of many nickel compounds in organic synthesis are well-documented, the utility of nickel chlorate remains a largely unexplored area. Extensive literature searches have revealed a significant gap in detailed protocols and application data for this compound in synthetic organic chemistry. However, promising results have been achieved with the closely related nickel(II) perchlorate, particularly in the catalytic synthesis of valuable heterocyclic compounds. These findings suggest a potential avenue for future research into the catalytic activity of this compound.

This document provides detailed application notes and protocols based on the reported use of nickel(II) perchlorate in enantioselective 1,3-dipolar cycloaddition reactions. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of nickel-based catalysts for the synthesis of complex organic molecules. It is important to note that while this compound and nickel perchlorate are both nickel(II) salts of chlorine oxyacids, their reactivity may differ, and the protocols provided herein should be considered as a starting point for investigations into this compound.

Application Note 1: Enantioselective Synthesis of Isoxazolidines via [3+2] Cycloaddition

Nickel(II) perchlorate, in combination with a chiral N,N'-dioxide ligand, has been shown to be a highly effective catalyst for the enantioselective 1,3-dipolar cycloaddition of nitrones with alkylidenemalonates. This reaction provides a direct route to chiral multisubstituted isoxazolidines, which are important scaffolds in medicinal chemistry.

The process, induced by a chiral nickel catalyst generated in situ from Ni(ClO4)2·6H2O and a chiral N,N'-dioxide, yields the desired cycloadducts in high yields and with excellent stereocontrol.[1] The reaction is notable for its broad substrate scope and its tolerance to air and moisture, making it a practical method for laboratory synthesis.[1]

Table 1: Nickel Perchlorate-Catalyzed Synthesis of Isoxazolidines [1]

| Entry | Nitrone | Alkylidenemalonate | Yield (%) | de (%) | ee (%) |

| 1 | N-Phenyl-α-phenylnitrone | Diethyl 2-benzylidenemalonate | 99 | >98 | 99 |

| 2 | N-Methyl-α-phenylnitrone | Diethyl 2-benzylidenemalonate | 95 | 95 | 97 |

| 3 | N-Benzyl-α-phenylnitrone | Dimethyl 2-(4-chlorobenzylidene)malonate | 98 | >98 | 98 |

de = diastereomeric excess, ee = enantiomeric excess

Application Note 2: Asymmetric Synthesis of 2,5-Dihydrofurans through [3+2] Cycloaddition

A novel and efficient asymmetric synthesis of 2,5-dihydrofurans has been developed utilizing a nickel-catalyzed [3+2] cycloaddition of epoxides and alkynes.[1] This reaction proceeds via a C-C bond cleavage of the oxirane ring and is catalyzed by a chiral nickel complex generated in situ from Ni(ClO4)2·6H2O and a chiral N,N'-dioxide ligand.[1] This methodology provides access to a variety of chiral 2,5-dihydrofurans in good to excellent yields and with very high enantioselectivities.[1]

Table 2: Nickel Perchlorate-Catalyzed Synthesis of 2,5-Dihydrofurans [1]

| Entry | Epoxide | Alkyne | Yield (%) | ee (%) |

| 1 | Styrene oxide | Phenylacetylene | 99 | 95 |

| 2 | 1,2-Epoxyhexane | 1-Hexyne | 92 | 93 |

| 3 | (R)-Propylene oxide | Ethyl propiolate | 95 | 94 |

ee = enantiomeric excess

Experimental Protocols

General Procedure for the Nickel Perchlorate-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition of Nitrones and Alkylidenemalonates: [1]

To a solution of the chiral N,N'-dioxide ligand (5.5 mol%) in a suitable solvent (e.g., dichloromethane) is added Ni(ClO4)2·6H2O (5.0 mol%). The mixture is stirred at room temperature for 30 minutes. The nitrone (1.0 mmol) and the alkylidenemalonate (1.2 mmol) are then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isoxazolidine.

General Procedure for the Nickel Perchlorate-Catalyzed Asymmetric [3+2] Cycloaddition of Epoxides and Alkynes: [1]

In a dried reaction vessel, the chiral N,N'-dioxide ligand (6.0 mol%) and Ni(ClO4)2·6H2O (5.0 mol%) are dissolved in an appropriate solvent (e.g., toluene). The solution is stirred at room temperature for 1 hour. The epoxide (1.0 mmol) and the alkyne (1.5 mmol) are then added sequentially. The reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the corresponding 2,5-dihydrofuran.

Logical Workflow for Catalyst Preparation and Cycloaddition

Caption: Workflow for Nickel-Catalyzed Heterocycle Synthesis.

Future Outlook

The successful application of nickel perchlorate in these cycloaddition reactions highlights the potential of related nickel salts, including this compound, as catalysts in organic synthesis. Further research is warranted to explore the catalytic activity of this compound in these and other transformations. A direct comparison of the catalytic efficacy of this compound and nickel perchlorate would be of significant interest to the synthetic community. Such studies could unveil new, cost-effective, and efficient methods for the synthesis of complex organic molecules, with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Nickel Chlorate as an Oxidizing Agent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) chlorate, Ni(ClO₃)₂, is a potent oxidizing agent owing to the presence of the chlorate anion. While its application in pyrotechnics is noted, its use as a primary oxidant in modern organic synthesis is not extensively documented in scientific literature. This is likely attributable to safety concerns associated with chlorates and the prevalence of more selective and safer oxidizing reagents. These application notes provide a comprehensive overview of the potential applications of nickel chlorate as an oxidizing agent, with protocols extrapolated from analogous reactions with other metal chlorates. A strong emphasis is placed on the critical safety precautions required when handling such energetic materials.

Introduction

Nickel(II) chlorate is an inorganic salt composed of the nickel(II) cation (Ni²⁺) and two chlorate anions (ClO₃⁻). The high oxidation state of chlorine (+5) in the chlorate ion imparts strong oxidizing properties to the compound. Upon heating, it decomposes to release oxygen, a characteristic that makes it useful in pyrotechnic formulations. In the context of chemical synthesis, this compound represents a potential, albeit powerful and potentially non-selective, oxidizing agent for various functional group transformations.

Physicochemical Properties and Data

Quantitative data for the oxidizing properties of this compound are scarce. The following table summarizes the properties of this compound and provides a comparison with other common metal chlorates to offer a contextual understanding of its potential reactivity.

| Oxidizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Decomposition Temperature (°C) | Notes |

| Nickel(II) Chlorate | Ni(ClO₃)₂ | 225.59 | Greenish-yellow crystalline solid | Not well-documented | Strong oxidizing agent. |

| Potassium Chlorate | KClO₃ | 122.55 | White crystalline solid | ~400 | Decomposition can be catalyzed to occur at lower temperatures.[1] |

| Sodium Chlorate | NaClO₃ | 106.44 | White crystalline solid | ~250 | |

| Barium Chlorate | Ba(ClO₃)₂ | 304.23 | White crystalline solid | ~414 | Used in pyrotechnics for green color.[2][3] |

Applications in Organic Synthesis (Proposed)

While specific literature on this compound for organic oxidation is limited, its behavior can be inferred from reactions involving other chlorate salts. The primary proposed applications are in the oxidation of alcohols and aldehydes.

Oxidation of Primary and Secondary Alcohols

Metal chlorates, in the presence of an acid catalyst, are capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. The reaction proceeds through a chromate-like ester intermediate.

General Reaction Scheme:

-

Primary Alcohol to Carboxylic Acid: R-CH₂OH + ClO₃⁻ → R-COOH

-

Secondary Alcohol to Ketone: R₂CHOH + ClO₃⁻ → R₂C=O

Experimental Protocol (Proposed for a Small-Scale Test Reaction):

Warning: This is a proposed protocol based on analogous reactions and should be approached with extreme caution. A thorough risk assessment is mandatory before proceeding.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath (ice-water or other suitable medium).

-

Reagent Preparation:

-

Dissolve the alcohol (1 equivalent) in a suitable inert solvent (e.g., acetonitrile).

-

Prepare a solution of nickel(II) chlorate (1.1 equivalents) in the same solvent. Caution: Do not use organic solvents that are easily oxidized.

-

-

Reaction Execution:

-

To the stirred solution of the alcohol, slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Cool the mixture to 0-5 °C.

-

Add the this compound solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce any excess chlorate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or distillation.

Applications in Pyrotechnics

Metal chlorates are common oxidizing agents in pyrotechnic compositions due to their ability to produce oxygen upon decomposition, which enhances the combustion of fuels.[4] Barium chlorate, for instance, is used to produce green flames.[2][3] Nickel compounds are known to produce sparks, and it is plausible that this compound could be used in formulations to create specific color and spark effects.

Example of a Generic Pyrotechnic Composition (Illustrative):

-

Oxidizer: Nickel(II) Chlorate

-

Fuel: A carbon-based fuel such as charcoal or a reactive metal like magnesium or aluminum.[4]

-

Binder: A polymeric binder like dextrin or red gum.

-

Color Enhancer (optional): A chlorine donor to enhance the color of the flame.

Protocol for Preparation (For trained professionals in appropriate facilities only):

The preparation of pyrotechnic compositions is extremely hazardous and should only be undertaken by experienced professionals in a controlled environment with all necessary safety precautions in place. The components are typically mixed carefully in precise ratios, often with the addition of a solvent to reduce friction and static electricity during mixing. The mixture is then dried and consolidated.

Safety Protocols and Hazard Management

Chlorates are highly energetic and potentially explosive materials. Extreme caution must be exercised when handling this compound.

Key Hazards:

-

Strong Oxidizer: Forms explosive mixtures with combustible materials, reducing agents, and organic compounds.[5]

-

Friction and Shock Sensitivity: Mixtures containing chlorates can be sensitive to friction, shock, and heat.

-

Formation of Explosive Byproducts: Contact with strong acids can produce highly unstable and explosive chlorine dioxide gas.[2]

-

Toxicity: Nickel compounds are known carcinogens and can cause skin sensitization.

Handling and Storage:

-

Always work in a clean, well-ventilated fume hood, away from flammable materials.

-

Use non-sparking tools (e.g., wood, plastic, or ceramic).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.

-

Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as acids, organic compounds, and reducing agents.

-

Avoid grinding or subjecting the material to friction or impact.

-

In case of a spill, do not use combustible materials (e.g., paper towels) for cleanup. Instead, carefully scoop the material into a container and decontaminate the area with a reducing agent solution (e.g., sodium bisulfite), followed by copious amounts of water.

Conclusion

Nickel(II) chlorate is a powerful oxidizing agent with potential applications in both organic synthesis and pyrotechnics. However, due to the significant safety hazards associated with chlorates and the limited availability of specific reaction data, its use in a research or drug development setting should be approached with extreme caution. The protocols provided herein are intended as a guide for experienced chemists and are based on analogous systems. It is imperative that a thorough risk assessment be conducted prior to any experimental work with this compound. For most applications in organic synthesis, safer and more selective oxidizing agents are recommended.

References

Application Notes and Protocols for the Investigation of Nickel Chlorate in Pyrotechnic Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the theoretical role, properties, and significant safety considerations of nickel chlorate (Ni(ClO₃)₂) in pyrotechnic formulations. Due to a notable absence of this compound in established pyrotechnic literature and formulations, this document focuses on inferring its potential functions and probable drawbacks based on the well-understood chemistry of chlorate oxidizers and nickel compounds. The extreme hazards associated with chlorates, coupled with the likely hygroscopic nature and poor color-imparting properties of nickel salts, are identified as primary reasons for its lack of application. This document also details the established roles of other nickel compounds in pyrotechnics and provides generalized experimental protocols for the safe handling, characterization, and evaluation of novel or highly sensitive pyrotechnic ingredients.

Introduction: The Inferred Role of this compound

This compound is an inorganic compound and a strong oxidizing agent.[1] In theory, it could serve multiple functions within a pyrotechnic composition; however, in practice, it is not a recognized or utilized substance in the field. The primary reasons for its absence are rooted in significant safety concerns and suboptimal performance characteristics.

-

As an Oxidizer: The chlorate anion (ClO₃⁻) is a powerful and energetic oxidizer. Compositions containing chlorates can be highly sensitive to friction, impact, and electrostatic discharge.[2] They are notoriously unstable, especially in the presence of sulfur, acidic compounds, or ammonium salts, which can lead to spontaneous ignition.[2][3] Upon heating, this compound decomposes to form nickel chloride and oxygen, confirming its function as an oxygen source.[1][4][5]

-

As a Colorant: Metal ions are responsible for the vibrant colors in fireworks. However, nickel compounds are known to produce a white or pale greenish-white flame, which is not desirable for modern celebratory fireworks that prioritize intense and saturated colors.[6]

-

As a Burn Rate Modifier: Certain transition metal compounds, such as nickel oxide, can act as catalysts to accelerate the burn rate of pyrotechnic compositions.[7][8] While the nickel ion in this compound could potentially have a catalytic effect, this is overshadowed by the inherent instability of the chlorate anion.

The most significant deterrent to the use of this compound is its probable hygroscopicity. Many nickel salts, including nickel(II) chloride and nickel(II) perchlorate, are deliquescent or hygroscopic, meaning they readily absorb moisture from the air.[9][10] Moisture absorption is a critical flaw in pyrotechnics, as it can render a composition difficult to ignite and can increase the likelihood of dangerous, unintended chemical reactions.

Data Presentation: Properties of this compound and Related Compounds

Quantitative data for this compound is scarce in pyrotechnic literature. The following tables summarize its known properties and compare them with those of more common pyrotechnic ingredients.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ni(ClO₃)₂ | [1] |

| Molar Mass | 225.59 g/mol | [1] |

| Appearance | Greenish-yellow crystalline solid | [1] |

| Decomposition Reaction | Ni(ClO₃)₂(s) → NiCl₂(s) + 3O₂(g) | [1][4][5] |

Table 2: Comparative Properties of Pyrotechnic Oxidizers

| Oxidizer | Formula | Oxygen Balance (%) | Key Characteristics |

| This compound (inferred) | Ni(ClO₃)₂ | +42.56% | Strong oxidizer, likely hygroscopic, hazardous.[1] |

| Potassium Perchlorate | KClO₄ | +46.2% | Very stable, common in modern pyrotechnics. |

| Potassium Chlorate | KClO₃ | +39.2% | Powerful but very sensitive, use is restricted.[2] |

| Barium Chlorate | Ba(ClO₃)₂·H₂O | +29.8% | Used for green colors, but sensitive. |

| Strontium Nitrate | Sr(NO₃)₂ | +30.2% | Common red colorant and oxidizer. |

Table 3: Pyrotechnic Applications of Other Nickel Compounds

| Nickel Compound | Formula | Role in Pyrotechnics | Example Formulation/Application | Reference |

| Zirconium-Nickel Alloy | Zr-Ni | Fuel in delay compositions | Zirconium-Nickel Alloy, Barium Chromate, Potassium Perchlorate | [11][12][13] |

| Nickel Oxide | NiO | Burn rate catalyst | Added to propellants like 5-aminotetrazole (5AT) to increase burn rate. | [7][8] |

Mandatory Visualizations

The following diagrams illustrate the inferred properties of this compound and a standard workflow for evaluating novel pyrotechnic materials.

Caption: Inferred roles and detrimental properties of this compound.

References

- 1. Buy this compound | 67952-43-6 [smolecule.com]

- 2. jpyro.co.uk [jpyro.co.uk]

- 3. ibb.ch [ibb.ch]

- 4. brainly.com [brainly.com]

- 5. Solved Question 2 (10 points): Solid nickel (II) chlorate | Chegg.com [chegg.com]

- 6. How Flame Test Colors Are Produced [thoughtco.com]

- 7. mdpi.com [mdpi.com]

- 8. Large Scale Synthesis of Nickel Oxide (NiO) by Self Propagated Combustion Reaction – Material Science Research India [materialsciencejournal.org]

- 9. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 10. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 11. Delay composition - Wikipedia [en.wikipedia.org]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. Pyrotechnic Powders | Byron, GA [pyrotechnicspecialties.com]

Application Notes and Protocols for the Analytical Quantification of Nickel Chlorate

This document provides detailed methodologies for the quantitative analysis of nickel chlorate in aqueous solutions. As this compound dissociates into nickel (Ni²⁺) cations and chlorate (ClO₃⁻) anions, the quantification process involves separate, specific analytical procedures for each ionic species. The following sections detail validated methods, including Ion Chromatography and Titrimetry, suitable for researchers, scientists, and professionals in drug development and quality control.

Part 1: Quantification of the Chlorate Anion (ClO₃⁻)

The determination of the chlorate ion is critical and can be accomplished with high accuracy using instrumental or classical wet chemistry techniques. Ion chromatography is the preferred method for its high sensitivity and specificity, while iodometric titration serves as a reliable alternative for higher concentration ranges.

Application Note 1: High-Sensitivity Chlorate Quantification via Ion Chromatography (IC)

Ion Chromatography (IC) is recognized as the most accurate and reliable method for determining chlorate concentrations, particularly at trace levels.[1][2] The technique separates anions based on their affinity for an ion-exchange resin, allowing for precise quantification without interference from other common anions.

Principle: A liquid sample is injected into a stream of eluent (mobile phase) and passed through a packed column containing a stationary phase of anion-exchange resin. The chlorate anions are separated from other sample components based on their relative affinities for the resin. After separation, the anions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. A conductivity detector then measures the concentration of the eluted ions.

Experimental Protocol:

-

Instrumentation: A high-performance ion chromatograph equipped with a gradient pump, an anion-exchange column (e.g., Dionex IonPac™ AS19), a continuously regenerated anion suppressor, and a conductivity detector.[3]

-

Reagents and Standards:

-

Deionized (DI) water (Resistivity > 18 MΩ·cm).

-

Potassium Hydroxide (KOH) eluent concentrate.

-

Sodium Chlorate (NaClO₃) analytical grade standard for calibration.

-

Stock Standard (1000 mg/L): Dissolve 1.273 g of dry sodium chlorate in 1000 mL of DI water.[4]

-

Working Standards: Prepare a series of working standards (e.g., 0.2, 1.0, 5.0, 10.0, 20.0 mg/L) by diluting the stock standard.[3][4]

-

-

Sample Preparation:

-

Chromatographic Conditions:

-

The following conditions are typical for chlorate analysis and may be optimized as needed.

-

Eluent Gradient: A potassium hydroxide gradient is often used for complex samples. For example: 0-15 min at 13 mM KOH, followed by a ramp to 25 mM KOH to elute strongly retained anions, then re-equilibration at 13 mM KOH.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 25 µL.[5]

-

Run Time: Approximately 30-45 minutes, with chlorate typically eluting around 15 minutes.[3]

-

-

Calibration and Quantification:

-

Inject the working standards to construct a calibration curve of peak area versus concentration.

-

The curve should demonstrate linearity with a coefficient of determination (r²) > 0.999.[3]

-

Inject the prepared sample and determine the chlorate concentration from the calibration curve.

-

Data Presentation: IC Method Performance

| Parameter | Typical Value | Source |

| Optimal Determination Range | 0.5 - 10.0 mg/L | [4] |

| Limit of Detection (LOD) | ~0.2 mg/L (in effluents) | [4] |

| Retention Time | ~15 min | [3] |

| Linearity (r²) | > 0.999 | [3][6] |

IC Workflow for Chlorate Analysis

Application Note 2: Chlorate Quantification by Iodometric Titration

For solutions with higher chlorate concentrations (1,000 – 10,000 mg/L), iodometric back-titration is a robust and cost-effective method.[1]

Principle: The method is based on the reduction of chlorate (ClO₃⁻) to chloride (Cl⁻) by potassium iodide (KI) under highly acidic conditions. This reaction liberates a stoichiometric amount of iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator to detect the endpoint. The key reactions are:

-

ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Experimental Protocol:

-

Reagents:

-

Standardized 0.1 N Sodium Thiosulfate solution.

-

Potassium Iodide (KI), solid.

-

Concentrated Hydrochloric Acid (HCl).

-

Starch Indicator Solution (1%).

-

Hydrogen Peroxide (H₂O₂), if other oxidizing agents like chlorine are present.[1]

-

-

Sample Preparation (Interference Removal):

-

If the sample contains chlorine (Cl₂), it must be removed first. Add hydrogen peroxide to the sample; H₂O₂ reacts with Cl₂. Gently heat the solution to remove any residual H₂O₂.[1]

-

-

Titration Procedure:

-

Pipette an accurately known volume of the sample into a 250 mL Erlenmeyer flask.

-

Add approximately 1-2 grams of solid Potassium Iodide (KI) to the flask.

-

Carefully add a sufficient volume of concentrated HCl to make the solution strongly acidic.

-